molecular formula C10H19BO3 B8790764 (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

Cat. No.: B8790764
M. Wt: 198.07 g/mol
InChI Key: FBAOFKFCKHJXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 3-methoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or aldehydes, while substitution reactions can produce various substituted boronic esters .

Scientific Research Applications

(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to its methoxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain organic synthesis applications where other boronic esters may not be as effective .

Properties

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

2-(3-methoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3

InChI Key

FBAOFKFCKHJXRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC

Origin of Product

United States

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